molecular formula C8H10BrClFN B6161886 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride CAS No. 2703779-63-7

1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride

Cat. No.: B6161886
CAS No.: 2703779-63-7
M. Wt: 254.53 g/mol
InChI Key: PELYDVNUMBUVQU-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine, fluorine, and methyl group attached to a benzene ring, along with a methanamine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-fluoro-3-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination using methanamine under suitable conditions to form the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include imines and oximes.

    Reduction: Products include secondary amines.

Scientific Research Applications

1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride
  • 1-(5-bromo-2-fluoro-3-methylphenyl)propanamine hydrochloride
  • 1-(5-bromo-2-fluoro-3-methylphenyl)butanamine hydrochloride

Uniqueness

1-(5-bromo-2-fluoro-3-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methyl group, makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

2703779-63-7

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)3-6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H

InChI Key

PELYDVNUMBUVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)CN)Br.Cl

Purity

95

Origin of Product

United States

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